6-cyclopropyl-3-methyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
This compound belongs to the [1,2]oxazolo[5,4-b]pyridine class, characterized by a fused oxazole-pyridine core. Key structural features include:
- Cyclopropyl substituent at position 6, enhancing metabolic stability and modulating lipophilicity.
- Methyl group at position 3, contributing to steric effects and electronic modulation.
- Pyridin-2-yl carboxamide at position 4, enabling hydrogen bonding and π-π interactions with biological targets.
Properties
IUPAC Name |
6-cyclopropyl-3-methyl-N-pyridin-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-9-14-11(15(21)19-13-4-2-3-7-17-13)8-12(10-5-6-10)18-16(14)22-20-9/h2-4,7-8,10H,5-6H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEMPLHJERBHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-3-methyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the pyridine and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyridine derivative with an oxazole precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-3-methyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities:
Anticancer Properties
Studies have shown that 6-cyclopropyl-3-methyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide may act as an inhibitor of key enzymes involved in cancer cell proliferation. Its structural features suggest potential interactions with various biological targets, making it a candidate for further investigation in cancer therapy.
HIV Reverse Transcriptase Inhibition
Preliminary studies indicate that this compound may inhibit HIV reverse transcriptase, a critical enzyme for viral replication. This property positions it as a potential therapeutic agent in the treatment of HIV/AIDS.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific kinases. The mechanism involves binding interactions that include hydrogen bonding and hydrophobic interactions, which are crucial for its pharmacological effects.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that require optimization to improve yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are often employed.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell lines with IC50 values indicating potency against specific targets. |
| Study 2 | HIV Inhibition | Showed effective inhibition of HIV reverse transcriptase in vitro, suggesting potential for drug development. |
| Study 3 | Enzyme Interactions | Identified key binding sites on kinases through molecular docking studies, providing insights into its mechanism of action. |
Mechanism of Action
The mechanism of action of 6-cyclopropyl-3-methyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Key Insights from Comparative Analysis
Functional Group Impact: Carboxamide derivatives (e.g., Y501-2250) exhibit higher molecular weights (~412 Da) compared to carboxylic acid analogs (~270–290 Da), likely due to the extended side chains. Carboxamides may enhance solubility and binding specificity via hydrogen bonding .
Substituent Effects :
- Cyclopropyl vs. Ethyl/Isopropyl : Cyclopropyl at position 6 (as in the target compound) confers rigidity and metabolic stability compared to flexible alkyl chains (e.g., 1170616-38-2) .
- Pyridin-2-yl vs. Thiophen-2-yl : The pyridin-2-yl group in the target compound may enhance π-stacking with aromatic residues in targets, whereas thiophene (Y501-2250) increases lipophilicity .
Purity and Synthesis :
- All listed compounds are synthesized at 95% purity, suggesting robust protocols for oxazolo[5,4-b]pyridine derivatives .
Research Implications
- The target compound’s unique combination of cyclopropyl, methyl, and pyridin-2-yl groups positions it as a candidate for optimizing pharmacokinetic properties (e.g., metabolic stability) while retaining target affinity.
- Further studies should explore its activity in enzymatic assays or receptor-binding models, leveraging data from analogs like Y501-2250 and 1018141-95-1 .
Biological Activity
6-Cyclopropyl-3-methyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an oxazole ring, a pyridine ring, and a carboxamide group, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 240.26 g/mol. The presence of the cyclopropyl and methyl groups enhances its structural diversity, making it an interesting candidate for drug development.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, indicating its potential as an antibacterial agent. The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could play a role in its protective effects against neuronal damage.
The biological activity of this compound is thought to be mediated through interactions with specific biological targets:
- Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in cell signaling and metabolic processes. For instance, it has shown potential as an inhibitor of phospholipase A2 and cyclooxygenase enzymes, which are critical in inflammatory responses.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function. This interaction could provide insights into its neuroprotective effects .
Case Studies
Numerous studies have focused on the biological activity of similar compounds within the oxazole and pyridine family:
- Study on Anticancer Activity : A study evaluated the effects of structurally similar compounds on human pancreatic cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis through caspase-dependent mechanisms. This highlights the potential for this compound to exhibit similar anticancer properties .
- Neuroprotective Research : Another study investigated the neuroprotective effects of oxazole derivatives in models of neurodegeneration. It was found that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting a possible therapeutic role for this compound in neurodegenerative conditions.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
